2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine
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Overview
Description
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine is a heterocyclic compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol It is known for its unique chemical structure, which includes a benzoxazolium core substituted with a methyl group and a sulfobutyl group
Preparation Methods
The synthesis of 2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine typically involves the reaction of 2-methylbenzoxazole with 1,4-butanesultone under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine undergoes various chemical reactions, including:
Scientific Research Applications
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine involves its interaction with specific molecular targets and pathways. The sulfobutyl group enhances its solubility and facilitates its interaction with biological membranes, while the benzoxazolium core can interact with various enzymes and receptors . These interactions can lead to modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine can be compared with other similar compounds, such as:
2-Methyl-3-(4-sulfobutyl)benzoxazolium hydroxide: This compound has a hydroxide group instead of a betaine group, leading to different chemical properties and reactivity.
5-Chloro-3-(4-sulfobutyl)-2-(2-methyl-1-propenyl)benzoxazolium hydroxide:
3-(4-Sulfobutyl)-5-phenyl-2-(3-(3-(4-sulfobutyl)-5-phenyl-2-benzoxazolinylidene)methyl)-1-butenyl)benzoxazolium hydroxide: This complex structure offers unique properties for specialized applications.
Properties
IUPAC Name |
4-(2-methyl-1,3-benzoxazol-3-ium-3-yl)butane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-10-13(8-4-5-9-18(14,15)16)11-6-2-3-7-12(11)17-10/h2-3,6-7H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVDWPSCIEHAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2O1)CCCCS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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